Cas no 1692142-55-4 (Tert-butyl N-1-(4-Oxooxan-3-yl)ethylcarbamate)

Tert-butyl N-1-(4-Oxooxan-3-yl)ethylcarbamate is a protected amine derivative featuring a tert-butyl carbamate (Boc) group and a tetrahydro-2H-pyran-4-one moiety. This compound is primarily used as an intermediate in organic synthesis, particularly in peptide and pharmaceutical research, where selective amine protection is required. The Boc group ensures stability under various reaction conditions while allowing for mild deprotection when needed. The 4-oxotetrahydropyran scaffold offers versatility for further functionalization, making it valuable in constructing complex molecular architectures. Its well-defined reactivity and compatibility with standard synthetic methodologies enhance its utility in medicinal chemistry and drug development.
Tert-butyl N-1-(4-Oxooxan-3-yl)ethylcarbamate structure
1692142-55-4 structure
Product Name:Tert-butyl N-1-(4-Oxooxan-3-yl)ethylcarbamate
CAS No:1692142-55-4
MF:C12H21NO4
MW:243.29944396019
CID:4611200
PubChem ID:75456243
Update Time:2025-06-10

Tert-butyl N-1-(4-Oxooxan-3-yl)ethylcarbamate Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, N-[1-(tetrahydro-4-oxo-2H-pyran-3-yl)ethyl]-, 1,1-dimethylethyl ester
    • Tert-butyl N-[1-(4-Oxooxan-3-yl)ethyl]carbamate
    • Tert-butyl N-1-(4-Oxooxan-3-yl)ethylcarbamate
    • Inchi: 1S/C12H21NO4/c1-8(9-7-16-6-5-10(9)14)13-11(15)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,13,15)
    • InChI Key: IVXFXTPGIXURKS-UHFFFAOYSA-N
    • SMILES: C(OC(C)(C)C)(=O)NC(C1C(=O)CCOC1)C

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 367.7±17.0 °C at 760 mmHg
  • Flash Point: 176.2±20.9 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

Tert-butyl N-1-(4-Oxooxan-3-yl)ethylcarbamate Security Information

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Additional information on Tert-butyl N-1-(4-Oxooxan-3-yl)ethylcarbamate

Comprehensive Overview of Tert-butyl N-1-(4-Oxooxan-3-yl)ethylcarbamate (CAS No. 1692142-55-4)

Tert-butyl N-1-(4-Oxooxan-3-yl)ethylcarbamate (CAS No. 1692142-55-4) is a specialized organic compound widely utilized in pharmaceutical and chemical research. This compound, characterized by its carbamate and oxane functional groups, serves as a critical intermediate in the synthesis of bioactive molecules. Its unique structural features, including the tert-butyl protecting group and the 4-oxooxan-3-yl moiety, make it invaluable for drug discovery and development.

In recent years, the demand for high-purity intermediates like Tert-butyl N-1-(4-Oxooxan-3-yl)ethylcarbamate has surged, driven by advancements in targeted drug delivery and small-molecule therapeutics. Researchers frequently search for CAS 1692142-55-4 suppliers, synthesis protocols, and applications in medicinal chemistry, reflecting its growing relevance. The compound's stability and reactivity under mild conditions further enhance its appeal for peptide coupling and protecting group strategies.

One of the most discussed topics in organic chemistry forums is the optimization of carbamate-based intermediates. Tert-butyl N-1-(4-Oxooxan-3-yl)ethylcarbamate exemplifies this trend, as its tert-butoxycarbonyl (Boc) group enables selective deprotection, a feature highly sought after in multi-step synthesis. Additionally, its oxane ring contributes to conformational rigidity, a property leveraged in designing enzyme inhibitors and receptor modulators.

From an industrial perspective, scalability and cost-effective synthesis of CAS 1692142-55-4 remain key challenges. Innovations in green chemistry, such as catalytic hydrogenation and solvent-free reactions, are being explored to address these issues. Environmental concerns and regulatory pressures have also spurred interest in sustainable production methods, aligning with global ESG (Environmental, Social, and Governance) goals.

Analytical techniques like HPLC, NMR, and mass spectrometry are routinely employed to verify the purity and identity of Tert-butyl N-1-(4-Oxooxan-3-yl)ethylcarbamate. These methods ensure compliance with stringent pharmaceutical-grade standards, a priority for manufacturers catering to GMP (Good Manufacturing Practice) requirements. The compound's spectral data and chromatographic profiles are well-documented, aiding in quality control and batch consistency.

Emerging applications of 1692142-55-4 include its role in proteomics research and bioconjugation. Its compatibility with click chemistry and photoaffinity labeling techniques has opened new avenues for studying protein-ligand interactions. Such versatility underscores its potential beyond traditional synthetic routes, resonating with trends in precision medicine and theranostics.

In summary, Tert-butyl N-1-(4-Oxooxan-3-yl)ethylcarbamate (CAS No. 1692142-55-4) represents a cornerstone in modern organic synthesis. Its multifaceted utility, combined with evolving industrial and scientific demands, positions it as a compound of enduring significance. Future research will likely focus on process intensification and novel derivatization, further expanding its impact across chemical and life sciences.

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